molecular formula C19H18N4O2S B2400966 6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone CAS No. 477863-58-4

6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone

Cat. No.: B2400966
CAS No.: 477863-58-4
M. Wt: 366.44
InChI Key: AFLGAHUIOCVVQA-UHFFFAOYSA-N
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Description

6-Phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone is a complex organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This specific compound features a pyridazinone core with phenyl and thienylcarbonyl piperazine substituents, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone typically involves multi-step organic reactions

    Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and aluminum chloride as a catalyst.

    Attachment of Thienylcarbonyl Piperazine: The final step involves the coupling of the thienylcarbonyl piperazine moiety to the pyridazinone core. This can be achieved through nucleophilic substitution reactions using appropriate piperazine derivatives and thienylcarbonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

6-Phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds like 6-methyl-3(2H)-pyridazinone and 5-(4-chlorophenyl)-3(2H)-pyridazinone share the pyridazinone core but differ in their substituents.

    Phenylpiperazine Derivatives: Compounds such as 1-phenylpiperazine and 4-(2-thienylcarbonyl)piperazine have similar structural motifs but lack the pyridazinone core.

Uniqueness

6-Phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone is unique due to its combination of a pyridazinone core with phenyl and thienylcarbonyl piperazine substituents

Properties

IUPAC Name

3-phenyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-17-13-15(18(21-20-17)14-5-2-1-3-6-14)22-8-10-23(11-9-22)19(25)16-7-4-12-26-16/h1-7,12-13H,8-11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLGAHUIOCVVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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